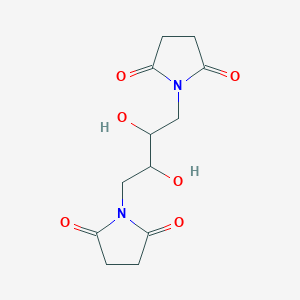![molecular formula C18H13ClO3 B12539633 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate CAS No. 678174-59-9](/img/structure/B12539633.png)
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate is an organic compound belonging to the family of phenylacrylic acid compounds. It is characterized by the presence of a chlorophenyl group and a phenylacrylate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with phenylacrylic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate can be compared with other similar compounds, such as:
4-[3-(3-Chlorophenyl)acryloyl]phenyl 3-phenylacrylate: This compound has a similar structure but with an additional phenylacrylate group.
4-[3-(3-Chlorophenyl)acryloyl]phenyl pivalate: This compound features a pivalate ester group instead of the prop-2-enoate group.
Properties
CAS No. |
678174-59-9 |
|---|---|
Molecular Formula |
C18H13ClO3 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C18H13ClO3/c1-2-18(21)22-16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(19)12-13/h2-12H,1H2 |
InChI Key |
NLPKRGUBONNZFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



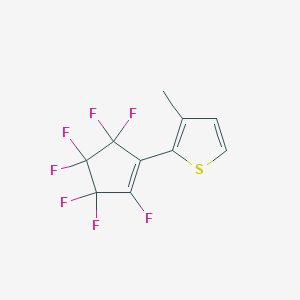
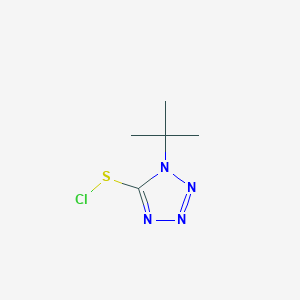
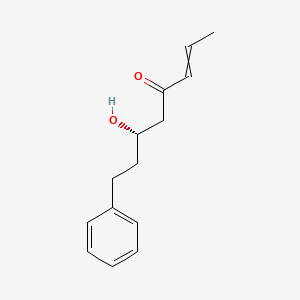
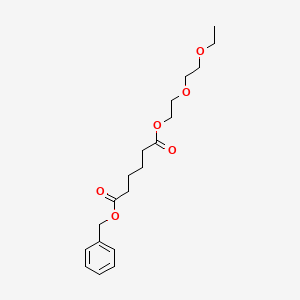
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
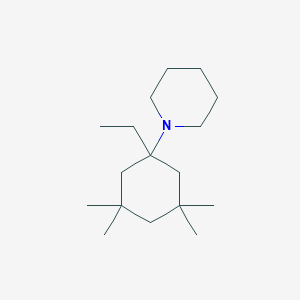
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
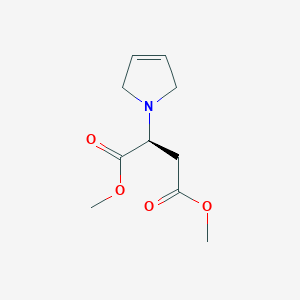
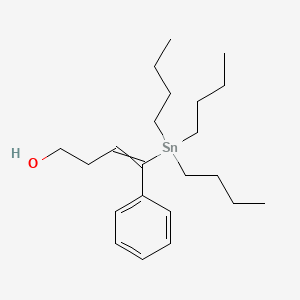
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
